2-[Benzyl(methyl)carbamoyl]benzoic acid
Description
2-[Benzyl(methyl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl group substituted with benzyl and methyl moieties at the 2-position of the aromatic ring. Its molecular formula is C₁₆H₁₅NO₃ (molecular weight: 269.30 g/mol), distinguishing it from simpler analogs like 2-(benzylcarbamoyl)benzoic acid (C₁₅H₁₃NO₃, 255.27 g/mol) . The benzyl(methyl) substitution on the carbamoyl group introduces steric and electronic effects that influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive carbamoyl-containing molecules, such as bone morphogenetic protein (BMP) stimulators .
Properties
IUPAC Name |
2-[benzyl(methyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16(19)20/h2-10H,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQJWQUCKPCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(methyl)carbamoyl]benzoic acid typically involves the reaction of benzylamine with methyl isocyanate to form the intermediate benzyl(methyl)carbamate. This intermediate is then reacted with 2-bromobenzoic acid under basic conditions to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(methyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-[Benzyl(methyl)carbamoyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Lipophilicity: The benzyl group in this compound increases lipophilicity compared to unsubstituted carbamoyl analogs.
- Steric Effects : The benzyl(methyl) substitution creates moderate steric hindrance, which may enhance target selectivity compared to highly flexible analogs (e.g., 2-(benzylcarbamoyl)benzoic acid) .
Biological Activity
2-[Benzyl(methyl)carbamoyl]benzoic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure is characterized by a benzene ring with a carbamoyl group and a methyl substitution that influences its biological activity. The synthesis typically involves the reaction of benzylamine with methyl isocyanate to form benzyl(methyl)carbamate, which is subsequently reacted with 2-bromobenzoic acid under basic conditions to yield the final product.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 256 |
| Escherichia coli | 128 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain. This effect is attributed to the compound's ability to interact with molecular targets related to inflammatory responses .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction modulates their activity, leading to reduced inflammation and antimicrobial effects. For instance, it may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
Case Studies
- Antibacterial Activity Evaluation : A study evaluated the antibacterial activity of various derivatives of benzoic acid, including this compound. The results demonstrated significant antibacterial activity against priority pathogens identified by the WHO, highlighting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Studies : In another investigation, the anti-inflammatory effects were assessed using animal models. The results indicated that treatment with the compound led to a significant reduction in inflammation markers compared to control groups, supporting its therapeutic potential .
Comparison with Similar Compounds
When compared to similar compounds such as 2-[Benzyl(ethyl)carbamoyl]benzoic acid and 2-[Benzyl(propyl)carbamoyl]benzoic acid, the methyl substitution in this compound offers a balance between hydrophobicity and steric hindrance, enhancing its interaction with biological targets.
| Compound | Unique Feature | Biological Activity |
|---|---|---|
| This compound | Methyl group provides optimal balance | Antimicrobial and anti-inflammatory |
| 2-[Benzyl(ethyl)carbamoyl]benzoic acid | Ethyl group increases hydrophobicity | Moderate antimicrobial activity |
| 2-[Benzyl(propyl)carbamoyl]benzoic acid | Propyl group enhances steric effects | Lower activity compared to methyl variant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
